molecular formula C21H16ClN3 B12894013 Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- CAS No. 130946-69-9

Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl-

Cat. No.: B12894013
CAS No.: 130946-69-9
M. Wt: 345.8 g/mol
InChI Key: GVVDTDZLFNCWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- (hereafter referred to as Compound A) belongs to the tricyclic pyrazole family, a class of molecules characterized by fused aromatic and heterocyclic rings. This structure confers unique electronic and steric properties, making it a promising scaffold for drug discovery. Compound A has been extensively studied for its interactions with cannabinoid receptors (CB1 and CB2), particularly due to its high CB2 receptor affinity . Additionally, derivatives of the 1,4-dihydroindeno[1,2-c]pyrazole skeleton have demonstrated antitumor, antimicrobial, and apoptotic activities, positioning them as multi-target therapeutic agents .

Key structural features of Compound A include:

  • A tricyclic indeno-pyrazole core.
  • A 6-chloro-4-methyl-2-quinolinyl substituent at position 1.
  • A methyl group at position 2.

These moieties influence its receptor binding selectivity and pharmacokinetic profile.

Properties

CAS No.

130946-69-9

Molecular Formula

C21H16ClN3

Molecular Weight

345.8 g/mol

IUPAC Name

1-(6-chloro-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole

InChI

InChI=1S/C21H16ClN3/c1-12-9-20(23-19-8-7-15(22)11-17(12)19)25-21-16-6-4-3-5-14(16)10-18(21)13(2)24-25/h3-9,11H,10H2,1-2H3

InChI Key

GVVDTDZLFNCWFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)N3C4=C(CC5=CC=CC=C54)C(=N3)C

Origin of Product

United States

Preparation Methods

Condensation and Cyclocondensation Reactions

  • Starting materials: 2-acylindene-1,3-diones or 1-indanone derivatives are commonly used as the indeno ring precursors.
  • Hydrazine derivatives: Substituted hydrazines, such as 2-hydrazinylquinolines, are employed to introduce the quinoline moiety.
  • Reaction conditions: Typically, refluxing in glacial acetic acid or ethanol with catalytic acid is used to promote cyclization.
  • Microwave-assisted synthesis: Recent advances include microwave irradiation to accelerate the cyclocondensation step, improving yields and reducing reaction times.

Specific Method for Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl-

  • The synthesis involves the reaction of a 1,3-diketone indene derivative with 6-chloro-4-methyl-2-hydrazinylquinoline under acidic conditions.
  • The hydrazine attacks the diketone to form a hydrazone intermediate, which undergoes intramolecular cyclization to yield the fused pyrazole ring.
  • The reaction is typically carried out in refluxing glacial acetic acid for several hours (7–9 h), followed by cooling and recrystallization to isolate the product.

Detailed Preparation Procedure

Step Reagents & Conditions Description Outcome
1 2-acylindene-1,3-dione derivative + 6-chloro-4-methyl-2-hydrazinylquinoline Mix in glacial acetic acid, reflux 7–9 h Formation of hydrazone intermediate
2 Cyclocondensation under reflux Intramolecular ring closure forming indeno[1,2-c]pyrazole core Formation of 1,4-dihydro-indeno[1,2-c]pyrazole fused system
3 Cooling and filtration Solid product precipitates Isolation of crude product
4 Recrystallization (e.g., from chloroform) Purification step Pure Indeno(1,2-c)pyrazole derivative

This method yields the target compound in good to excellent yields, with purity confirmed by spectral methods.

Spectroscopic and Analytical Confirmation

  • Infrared (IR) Spectroscopy: Absence of C=O stretching (~1680 cm⁻¹) confirms ring closure; presence of C=N and C=C stretches in 1630–1450 cm⁻¹ region supports pyrazole formation.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows characteristic singlets for methyl groups on quinoline and pyrazole rings.
    • Signals corresponding to the indene protons and quinoline aromatic protons are observed in expected chemical shift regions.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peak consistent with molecular weight 345.83 g/mol.

Alternative and Advanced Synthetic Techniques

  • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly reduce reaction times (from hours to minutes) and improve yields for indeno[1,2-c]pyrazole derivatives, including those with quinoline substituents.
  • Use of Substituted Hydrazines: Variations in the hydrazine component allow for the introduction of different substituents on the quinoline ring, including chloro and methyl groups, enabling structural diversity.
  • One-Pot Procedures: Some protocols combine condensation and cyclization in a single step under acidic reflux, simplifying the process and minimizing purification steps.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages References
Classical reflux condensation 2-acylindene-1,3-dione + 6-chloro-4-methyl-2-hydrazinylquinoline Glacial acetic acid, reflux 7–9 h Good yields, straightforward
Microwave-assisted cyclocondensation Same as above Microwave irradiation, ethanol or acetic acid, minutes Faster, higher yields, energy efficient
One-pot synthesis Indanone derivatives + hydrazine derivatives Acidic reflux, single step Simplified, less purification

Research Findings and Optimization Notes

  • The choice of solvent and acid catalyst affects yield and purity; glacial acetic acid is preferred for its dual role as solvent and catalyst.
  • Microwave-assisted methods reduce reaction times from hours to minutes without compromising product quality.
  • Substituent effects on the quinoline ring influence reaction kinetics and product stability; chloro and methyl groups are well tolerated.
  • Spectroscopic data consistently confirm the formation of the fused pyrazole ring and substitution pattern.

Chemical Reactions Analysis

1-(6-Chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indeno(1,2-c)pyrazole derivatives as effective inhibitors of tyrosine kinases (TKs), particularly the epidermal growth factor receptor (EGFR), which plays a crucial role in non-small cell lung cancer (NSCLC) pathogenesis. A series of synthesized compounds demonstrated potent inhibitory effects on EGFR, showcasing their potential as targeted therapies for cancer treatment.

Case Study: EGFR Inhibition

A study conducted by researchers synthesized various indeno[1,2-c]pyrazoles and evaluated their in vitro efficacy against NSCLC cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, confirming their potential as anti-cancer agents. The synthesis involved microwave-assisted methods to enhance yield and efficiency .

CompoundStructureIC50 (µM)Target
1Structure 10.5EGFR
2Structure 20.8EGFR
3Structure 31.2EGFR

Anti-inflammatory Properties

Indeno(1,2-c)pyrazole derivatives have also shown promise as anti-inflammatory agents. Their mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study: Inhibition of Cytokines

In a controlled study, several indeno(1,2-c)pyrazole compounds were tested for their ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. Results indicated a significant reduction in cytokine levels, suggesting a therapeutic role in inflammatory diseases .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
17570
26560
38075

Antimicrobial Activity

The antimicrobial properties of indeno(1,2-c)pyrazole derivatives have been explored against various bacterial strains. The structure-activity relationship indicates that modifications to the quinoline moiety can enhance antibacterial efficacy.

Case Study: Antibacterial Screening

A series of indeno(1,2-c)pyrazole compounds were screened against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coli
13264
21632
3816

Mechanism of Action

The mechanism of action of 1-(6-chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno

Biological Activity

Indeno(1,2-c)pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article focuses on the specific compound Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- , exploring its synthesis, biological activities, and mechanisms of action.

1. Synthesis of Indeno(1,2-c)pyrazole Derivatives

The compound was synthesized using a microwave-assisted method which enhances reaction efficiency and yields. This method allows for the rapid formation of the indeno[1,2-c]pyrazole scaffold, which is crucial for its biological activity. The characterization of the synthesized compounds was performed using techniques such as NMR and mass spectrometry to confirm their structures.

2.1 Anticancer Properties

Indeno(1,2-c)pyrazole derivatives exhibit potent inhibitory effects on various tyrosine kinases (TKs), which are critical in cancer progression. Notably, these compounds have shown effectiveness against:

  • Epidermal Growth Factor Receptor (EGFR) : In vitro studies demonstrated that certain derivatives significantly inhibited EGFR activity, which is crucial in non-small cell lung cancer (NSCLC) treatment. For instance, compounds with IC50 values ranging from 6.13 to 8.67 µM were reported against A549 cells, indicating promising anticancer potential .

The mechanism through which these compounds exert their effects includes:

  • Inhibition of Tyrosine Kinases : The indeno[1,2-c]pyrazole scaffold interacts with the ATP binding site of EGFR and other TKs, disrupting signaling pathways that promote tumor growth.
  • Multitarget Activity : Besides EGFR, these compounds also inhibit other receptors such as PDGFR and VEGFR-2, contributing to their anticancer efficacy .

3. Comparative Biological Activity

The following table summarizes the IC50 values of selected indeno[1,2-c]pyrazole derivatives against different cancer cell lines:

CompoundTarget Cell LineIC50 (µM)Selectivity Index (SI)
1A5497.99 ± 1.8427.43
4K5626.13 ± 1.427.38
ErlotinibA54919.67 ± 3.151.50

This table illustrates that some derivatives exhibit lower IC50 values compared to erlotinib, a known EGFR inhibitor, indicating their potential as more effective alternatives in cancer therapy .

Case Study: In Vitro Evaluation

A study conducted on a series of indeno[1,2-c]pyrazole derivatives assessed their cytotoxic effects on NSCLC cell lines (A549). The results indicated that compound 4 had a significant inhibitory effect with an IC50 value of 6.13 µM , highlighting its potential for further development as an anticancer agent .

Case Study: Multitargeted Approach

Another research focused on the multitargeted nature of these compounds revealed that they not only inhibit EGFR but also affect other pathways involved in tumorigenesis such as angiogenesis and metastasis through VEGFR inhibition . This broad spectrum of activity makes them suitable candidates for combination therapies.

Comparison with Similar Compounds

Key Findings :

  • Compound 4 (from ) demonstrates exceptional CB2 selectivity (KiCB1/KiCB2 = 9810), attributed to the 2,4-dichlorophenyl group and piperidinyl-carboxamide .
  • Compound 22 () achieves low nanomolar CB2 affinity (KiCB2 = 12.3 nM) with a fenchyl-carboxamide substituent, enhancing both affinity and selectivity .
  • Substitutions at the carboxamide portion (e.g., bornyl or isopinocampheyl in VLhX/VMhX) significantly improve CB2 binding, whereas bulkier groups reduce affinity, as seen in VAhX .

Anticancer Activity

Compound A shares structural similarities with cytotoxic indeno-pyrazole derivatives. Comparative data include:

Compound ID GI50 (μM) TGI (μM) Mechanism of Action Key Substituents
4-Hydroxypyrazole derivatives 0.5–10 5–50 Tubulin inhibition, ROS induction Hydroxyl group at position 4
1-Phenylindeno[1,2-c]pyrazole 0.1–1.0 1–10 p53-dependent apoptosis Phenyl group at position 1
Carbohydrazide hybrids 2–20 20–100 Fungicidal/herbicidal activity Carbohydrazide at position C-5

Key Findings :

  • 4-Hydroxypyrazole derivatives () show broad-spectrum antitumor activity, with GI50 values as low as 0.5 μM, likely due to tubulin destabilization .
  • 1-Phenylindeno[1,2-c]pyrazole () exhibits potent cytotoxicity (GI50 = 0.1–1.0 μM) through p53-mediated apoptosis, outperforming Compound A in vitro .
  • Carbohydrazide hybrids () display dual antitumor and antimicrobial activity, though with lower potency (GI50 = 2–20 μM) .

Antimicrobial and Pharmacokinetic Profiles

Substitutions at position C-5 of the pyrazole ring critically influence antimicrobial efficacy:

Compound ID MIC (μg/mL) Target Pathogens ADMET Profile Key Substituents
Carbohydrazide hybrids (5a–u) 0.5–16 C. albicans, S. aureus Low hepatotoxicity, high oral absorption Carbohydrazide at C-5
Compound A analogs 8–32 Multidrug-resistant bacteria Moderate CYP450 inhibition Quinolinyl group at position 1

Key Findings :

  • Carbohydrazide hybrids () exhibit superior antifungal activity (MIC = 0.5–16 μg/mL) via ergosterol inhibition and ROS induction, surpassing Compound A analogs .

Q & A

Q. What are the standard synthetic protocols for indeno[1,2-c]pyrazole derivatives, and how are structural features validated?

The synthesis involves condensation of 1,3-diketones with hydrazines (e.g., benzo[d]thiazol-2-amine derivatives) in dry methanol under reflux, followed by cyclization in glacial acetic acid to yield indeno[1,2-c]pyrazol-4-ones . Structural validation employs FT-IR (C=O and C=N stretching at 1693–1716 cm⁻¹ and 1585–1608 cm⁻¹, respectively), NMR (¹H and ¹³C for proton/carbon assignments), and HRMS for molecular formula confirmation. Anisotropic effects in ¹H NMR (e.g., δ8.03–8.56 ppm for 8-H) help confirm substituent orientation .

Q. How is α-glucosidase inhibitory activity evaluated for this compound class?

In vitro assays use α-glucosidase from Saccharomyces cerevisiae at concentrations ranging from 12.5–100 μg/mL. Activity is quantified via % inhibition compared to Acarbose. For example, derivative 4i showed 94.52% inhibition at 100 μg/mL, with IC₅₀ values calculated from dose-response curves . Data are typically tabulated (Table 1 in ) to compare substituent effects on potency.

Q. What analytical techniques are critical for characterizing indeno[1,2-c]pyrazole derivatives?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., carbonyl, imine).
  • NMR : Assigns proton environments (e.g., downfield shifts due to benzothiazole substituents) and carbon types.
  • HRMS : Confirms molecular formulae and fragmentation patterns .
  • X-ray crystallography (if available): Validates 3D conformation (e.g., CCDC data in ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at N1 or C3) influence tubulin binding and anticancer activity?

Substituents at N1 (e.g., 6-chloro-4-methyl-2-quinolinyl) and C3 (methyl) enhance binding to the tubulin colchicine site, disrupting microtubule dynamics. Analogues with bulky groups (e.g., carboxamide moieties) show agonist activity at cannabinoid receptors, while planar indeno[1,2-c]pyrazole cores improve tubulin inhibition (IC₅₀ < 1 μM in some cases) . Docking studies (e.g., using AutoDock Vina) correlate substituent bulk/position with binding affinity .

Q. What methodologies resolve contradictions in biological activity data across studies?

Contradictions (e.g., α-glucosidase vs. anticancer activity) are addressed by:

  • Assay standardization : Use identical enzyme sources (e.g., S. cerevisiae α-glucosidase) .
  • Dose-response validation : Test compounds across multiple concentrations (e.g., 12.5–100 μg/mL).
  • Off-target profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific effects .

Q. How are regioselective synthesis strategies optimized for indeno[1,2-c]pyrazoles?

Regioselectivity is controlled via:

  • Solvent choice : Glacial acetic acid promotes cyclization over side reactions .
  • Catalyst-free conditions : Avoid metal contamination in drug candidates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 18 h → 30 min) while maintaining yields >70% .

Q. What in silico tools predict pharmacokinetic properties and toxicity for this scaffold?

Computational workflows include:

  • ADMET prediction : SwissADME or ADMETlab for bioavailability, CYP450 interactions.
  • Toxicity profiling : ProTox-II for hepatotoxicity or mutagenicity risks.
  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., tubulin-ligand complexes over 100 ns) .

Key Methodological Recommendations

  • Synthesis : Optimize cyclization via acetic acid reflux or microwave methods .
  • Biological Screening : Prioritize dose-response assays with IC₅₀ calculations to compare potency .
  • Structural Analysis : Combine NMR, HRMS, and crystallography for unambiguous characterization .
  • Computational Validation : Use docking/MD to rationalize structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.